molecular formula C20H17N3O B13848244 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

Cat. No.: B13848244
M. Wt: 315.4 g/mol
InChI Key: ZGHKGHUNAFSDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxyphenyl group and a methylimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Methylimidazolyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 2-methylimidazole under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenyl)-6-(2-methylimidazol-1-yl)quinoline.

    Reduction: 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)tetrahydroquinoline.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

    Pathways Involved: In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-6-(1H-imidazol-1-yl)quinoline: Similar structure but with an imidazole ring instead of a methylimidazole ring.

    2-(4-Methoxyphenyl)-6-(2-ethylimidazol-1-yl)quinoline: Similar structure but with an ethyl group instead of a methyl group on the imidazole ring.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

InChI

InChI=1S/C20H17N3O/c1-14-21-11-12-23(14)17-6-10-20-16(13-17)5-9-19(22-20)15-3-7-18(24-2)8-4-15/h3-13H,1-2H3

InChI Key

ZGHKGHUNAFSDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.